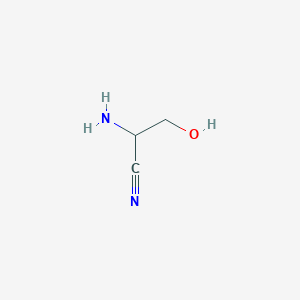
2-Amino-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxypropanenitrile is a chemical compound with the molecular formula C3H6N2O . Its average mass is 86.092 Da and its monoisotopic mass is 86.048012 Da . It also exists in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain with an amino group (-NH2) attached to the first carbon, a hydroxy group (-OH) attached to the second carbon, and a nitrile group (-CN) attached to the third carbon .Physical And Chemical Properties Analysis
This compound has a molecular weight of 86.092 Da . The hydrochloride form of this compound has a molecular weight of 122.55 and a melting point of 156-158 degrees Celsius .Aplicaciones Científicas De Investigación
Green Synthesis of Derivatives
2-Amino-3-hydroxypropanenitrile derivatives play a significant role in green chemistry. For instance, 3-hydroxypropanaminium acetate, a new ionic liquid, has been used as a catalyst in synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process is efficient, environmentally friendly, and allows the catalyst to be reused multiple times without significant loss of activity (Shaterian & Oveisi, 2011).
Application in Polymerization
This compound derivatives have been applied in polymer chemistry. The alkoxyamine Dispolreg 007, derived from this compound, serves as a robust regulator for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).
Synthesis of Bioactive Compounds
Compounds like 3-Aminoxy-1-amino[1,1′-3H2]propane, synthesized from derivatives of this compound, are potent inhibitors of polyamine biosynthesis enzymes. These have significant implications in understanding enzyme mechanisms, binding sites, and cellular distribution (Pankaskie & Scholtz, 1989).
Catalysis in Organic Reactions
Ionic liquids derived from this compound have been used as catalysts in condensation reactions to synthesize chromene derivatives. These ionic liquids are noted for their environmentally friendly nature and reusability (Shaterian & Mohammadnia, 2015).
Role in Photocatalytic Removal
Derivatives of this compound have been investigated for their role in the photocatalytic removal of volatile organic compounds (VOCs). Hydroxyl and amino groups derived from these compounds significantly improve the adsorption capacity for VOCs (Liang et al., 2021).
Thermochemical Studies
A detailed thermochemical study of 3-hydroxypropanenitrile, a compound closely related to this compound, provides insights into its properties, like enthalpy of formation and vaporization, which are vital for understanding its applications in various chemical processes (Roux et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-1-3(5)2-6/h3,6H,2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYRGCUYTXBPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)
![3,4,5,6-tetrachloro-N-[2-(2-methylphenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2468755.png)
![methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate](/img/structure/B2468759.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)

![2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B2468764.png)

![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)

![3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468770.png)

![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)